molecular formula C11H14ClNO B1598729 N-tert-butyl-2-chlorobenzamide CAS No. 70657-65-7

N-tert-butyl-2-chlorobenzamide

Cat. No.: B1598729
CAS No.: 70657-65-7
M. Wt: 211.69 g/mol
InChI Key: BYWGSUJLXJLBLY-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-chlorobenzamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a benzamide derivative, a class of compounds recognized as "privileged structures" in medicinal chemistry due to their presence in molecules with a wide range of biological activities . The compound is supplied as a pharmaceutical intermediate and synthetic building block for research and development purposes . Benzanilide core structures are associated with diverse biological activities, including serving as inhibitors of nuclear factor-kappa B (NF-κB) and inducers of activator protein 1 (AP-1) activity in T-lymphocytes . Related N-substituted benzamides have been studied for their potential anticancer properties, with some compounds inducing apoptosis, and others exhibiting antiemetic activity or acting as potassium channel activators . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for laboratory research use only and is not classified as a medicinal product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWGSUJLXJLBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405192
Record name N-tert-butyl-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70657-65-7
Record name N-tert-butyl-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Tert Butyl 2 Chlorobenzamide

Classical Amidation Routes

Traditional methods for the synthesis of N-tert-butyl-2-chlorobenzamide rely on well-established amidation reactions. These methods are often straightforward and utilize readily available starting materials.

Coupling of 2-Chlorobenzoyl Chloride with tert-Butylamine (B42293)

A primary and direct method for the synthesis of this compound involves the coupling of 2-chlorobenzoyl chloride with tert-butylamine. evitachem.comresearchgate.netsmolecule.comprepchem.com This nucleophilic acyl substitution reaction is a fundamental and widely used method for amide bond formation.

In a typical procedure, 2-chlorobenzoyl chloride is treated with tert-butylamine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction of benzoyl chlorides with amines is a common and effective method for creating amide bonds. prepchem.com For instance, a similar synthesis involving 4-bromobenzoyl chloride and tert-butylamine is carried out by cooling a solution of tert-butylamine in methylene (B1212753) chloride and then adding a solution of the benzoyl chloride. prepchem.com The mixture is stirred overnight, and after a standard workup involving washing with acidic and basic aqueous solutions, the desired N-tert-butyl-benzamide derivative is obtained. prepchem.com This general approach is applicable to the synthesis of this compound.

General Reaction Scheme:

Generated code

The reaction conditions, such as solvent, temperature, and the choice of base, can be optimized to maximize the yield and purity of the final product.

Amidation of Nitriles with tert-Butanol (B103910) Catalyzed by Sulfated Polyborate

An alternative classical route is the Ritter reaction, which involves the reaction of a nitrile with an alcohol in the presence of a strong acid catalyst. ias.ac.inias.ac.in A notable development in this area is the use of sulfated polyborate as a mild and efficient catalyst for the synthesis of N-tert-butyl amides from various nitriles and tert-butanol. ias.ac.inias.ac.inrsc.org This method offers advantages such as being solvent-free, having short reaction times, and allowing for the recyclability of the catalyst. ias.ac.in

The synthesis of this compound has been successfully achieved using this methodology. ias.ac.inrsc.org The general procedure involves stirring a mixture of 2-chlorobenzonitrile (B47944), tert-butanol, and a catalytic amount of sulfated polyborate at an elevated temperature. ias.ac.in The reaction is monitored by thin-layer chromatography, and upon completion, the product is isolated and purified. ias.ac.in

Research Findings:

A study on the use of sulfated polyborate as a catalyst for the Ritter reaction demonstrated its effectiveness for a range of substituted benzonitriles. ias.ac.inias.ac.in For the synthesis of this compound, the reaction proceeds smoothly to give the desired product in good yield.

ReactantsCatalystConditionsYield (%)
2-Chlorobenzonitrile, tert-ButanolSulfated Polyborate (10 wt%)100°C, Solvent-free88

Catalytic Synthesis Approaches

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for amide bond formation. These approaches often provide higher efficiency, milder reaction conditions, and broader functional group tolerance compared to classical methods.

Palladium-Catalyzed Amidation of Aryl Halides with Isocyanides

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. One such innovative approach is the palladium-catalyzed amidation of aryl halides with isocyanides. organic-chemistry.orgnih.govmdpi.com This method provides a route to amides that avoids the use of often sensitive and reactive acyl chlorides.

The general transformation involves the reaction of an aryl halide, such as 2-chlorobenzamide (B146235), with an isocyanide, like tert-butyl isocyanide, in the presence of a palladium catalyst and a suitable base. organic-chemistry.org While a specific example for the direct synthesis of this compound using this method is not detailed in the provided search results, the general applicability of this reaction to a variety of aryl halides and isocyanides suggests its potential for this transformation. organic-chemistry.orgmdpi.com

The success of palladium-catalyzed amidation reactions is highly dependent on the choice of the palladium precursor and, crucially, the ancillary ligand. nsf.govacs.org The ligand plays a critical role in stabilizing the palladium catalyst, promoting the desired catalytic cycle, and influencing the reaction's efficiency and selectivity.

Research in the field has shown that various palladium sources, including Pd(OAc)₂, Pd₂(dba)₃, and well-defined Pd(II)-NHC (N-heterocyclic carbene) precatalysts, can be effective. nsf.govnih.gov The choice of ligand is often guided by the specific substrates and reaction conditions. For sterically demanding substrates, less bulky ligands may be preferred to facilitate the coupling. nsf.gov For example, in the Suzuki-Miyaura cross-coupling of aliphatic amides, Pd-NHC catalysts with less bulky ancillary ligands like IMes were found to be more effective than those with more sterically demanding ligands like IPr. nsf.gov

The catalyst loading is another critical parameter that is often optimized to be as low as possible to reduce costs and residual palladium levels in the product, with effective loadings sometimes in the parts-per-million (ppm) range. acs.org The choice of base and solvent also significantly impacts the reaction outcome and is typically screened to find the optimal conditions. diva-portal.org

Table of Optimization Parameters for Palladium-Catalyzed Amidation:

ParameterOptionsEffect on Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [Pd(NHC)(allyl)Cl]Affects catalyst activation and stability.
Ligand Phosphines (e.g., BINAP, DPPF), N-Heterocyclic Carbenes (e.g., IPr, IMes)Influences reaction rate, yield, and selectivity. Steric and electronic properties are key. acs.orguwindsor.ca
Base NaOtBu, K₂CO₃, Cs₂CO₃Essential for the deprotonation of the amine and regeneration of the catalyst.
Solvent Toluene, Dioxane, DMFAffects solubility of reactants and catalyst, and can influence the reaction pathway.
Temperature Room temperature to >100°CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.

The mechanism of palladium-catalyzed amination of aryl halides is generally understood to proceed through a catalytic cycle involving several key steps. acs.orguwindsor.caescholarship.orgorganic-chemistry.orgacs.org

The cycle typically begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate (Ar-Pd(II)-X). acs.orguwindsor.ca This is often the rate-determining step. The amine then coordinates to the palladium center, and subsequent deprotonation by a base generates a palladium amido complex (Ar-Pd(II)-NR₂). Finally, reductive elimination from this complex yields the desired arylamine product (Ar-NR₂) and regenerates the palladium(0) catalyst, allowing the cycle to continue. escholarship.orgorganic-chemistry.org

Kinetic studies have provided detailed insights into these pathways. For instance, in the amination of aryl bromides catalyzed by palladium complexes with chelating phosphines like BINAP and DPPF, the oxidative addition of the aryl bromide to the Pd(0) complex was identified as the turnover-limiting step. acs.orguwindsor.caacs.org The rate of this step can be influenced by the dissociation of a ligand from the palladium center. uwindsor.ca

Ruthenium-Catalyzed N-Alkylation of Amides

Ruthenium complexes have been identified as effective catalysts for the N-alkylation of amides with alcohols, a process that operates under the "borrowing hydrogen" or "hydrogen autotransfer" methodology. oup.comorganic-chemistry.org This atom-economical, one-pot reaction typically involves the ruthenium-mediated dehydrogenation of an alcohol to form a carbonyl intermediate. organic-chemistry.org This intermediate then undergoes condensation with an amide to form an N-acyl enamine or a related species, which is subsequently hydrogenated in situ by the catalyst to yield the N-alkylated amide and water as the sole byproduct. organic-chemistry.org

The general mechanism can be summarized as follows:

Oxidation: The ruthenium catalyst abstracts hydrogen from the alcohol (R'CH₂OH), forming a ruthenium-hydride species and an aldehyde (R'CHO).

Condensation: The primary amide (RCONH₂) reacts with the aldehyde, eliminating water to form an N-acyl imine intermediate.

Reduction: The ruthenium-hydride species reduces the intermediate to the final N-alkyl amide product (RCONHCR'H), regenerating the active catalyst.

Research has shown that catalysts like dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃) can effectively catalyze the N-alkylation of benzamides with various primary alcohols at elevated temperatures (e.g., 180 °C). oup.com The reactivity is often dependent on the alcohol's chain length, with primary alcohols being significantly more reactive than secondary alcohols; methanol (B129727) and 2-propanol show little to no reactivity in some systems. oup.com

For the specific synthesis of this compound, this method would theoretically involve the reaction of 2-chlorobenzamide with tert-butanol. However, the use of tertiary alcohols like tert-butanol as alkylating agents in these systems is challenging. The steric hindrance of the tert-butyl group and the difficulty in oxidizing a tertiary alcohol to a ketone under these conditions would likely result in very low to no yield of the desired product. The established preference for primary alcohols suggests that direct ruthenium-catalyzed N-alkylation is not a standard or efficient route for synthesizing N-tert-butyl amides. oup.com

Copper-Catalyzed Amination Reactions

Copper-catalyzed reactions represent a cornerstone in the formation of carbon-nitrogen bonds, and several strategies could be hypothetically applied to the synthesis of this compound. researchgate.net These methods typically involve the coupling of an amine-containing fragment with an aryl halide or a derivative.

One prominent method is the Ullmann condensation, which involves the copper-catalyzed reaction of an amine with an aryl halide. For the synthesis of this compound, this would entail the coupling of tert-butylamine with 2-chlorobenzoyl chloride or a related activated carboxylic acid derivative. However, a more direct approach involves the amidation of the aryl halide itself. Research into the synthesis of quinazolinone derivatives has utilized a one-pot, copper-catalyzed tandem Ullman N-arylation followed by an intramolecular C-H amidation. researchgate.net In these studies, 2-iodobenzamides were reacted with various amines. researchgate.net It was noted, however, that the corresponding 2-chlorobenzamide derivatives gave poor results, indicating a lower reactivity for aryl chlorides in this specific transformation. researchgate.netresearchgate.net

Another relevant approach is the copper-catalyzed electrophilic amination. This method uses O-benzoyl hydroxylamines as electrophilic nitrogen sources to aminate organozinc nucleophiles. nih.govorganic-chemistry.org A plausible, albeit multi-step, pathway to this compound using this principle would involve:

Preparation of an organozinc reagent from 2-chlorobenzaldehyde (B119727) or a related precursor.

Synthesis of an N-tert-butyl-O-benzoylhydroxylamine reagent.

Copper-catalyzed coupling of these two intermediates.

While versatile, the direct copper-catalyzed amidation of an unactivated 2-chlorobenzamide with tert-butylamine remains a challenging transformation that often requires specific ligands and conditions to achieve viable yields. researchgate.net

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry, which encourage waste prevention, the use of safer solvents, and energy efficiency, have influenced the development of synthetic routes for complex organic molecules. pandawainstitute.com

Flow Chemistry Approaches

Flow chemistry, utilizing microreactors, offers significant advantages for sustainable synthesis, including superior heat and mass transfer, precise control over reaction parameters like residence time, and the ability to operate safely at elevated temperatures and pressures. durham.ac.ukbeilstein-journals.org These features can lead to higher yields, improved selectivity, and reduced reaction times compared to conventional batch processing. durham.ac.uk

A notable application relevant to the synthesis of this compound is the photochemical synthesis of 6(5H)-phenanthridiones from various 2-chlorobenzamides in a flow system. beilstein-journals.org This process demonstrates the successful use of 2-chlorobenzamide derivatives as substrates in continuous-flow reactors, highlighting the potential for this technology to be adapted for other transformations starting from this scaffold. beilstein-journals.org A hypothetical flow process for this compound could involve pumping a solution of 2-chlorobenzoyl chloride and tert-butylamine through a heated reactor coil, potentially with an immobilized base to neutralize the HCl byproduct, allowing for rapid and efficient amide formation. durham.ac.uk The enhanced safety and scalability offered by flow systems make them an attractive platform for developing sustainable manufacturing processes. nih.gov

Catalyst-Free and Solvent-Minimizing Strategies

A highly efficient and green method for synthesizing N-tert-butyl amides is the Ritter reaction. rsc.org A study by Katkar et al. specifically details the synthesis of this compound from 2-chlorobenzonitrile and tert-butanol using sulfated tungstate (B81510) as a solid, reusable catalyst under solvent-free conditions. rsc.org

The reaction proceeds by heating a mixture of the nitrile, the alcohol, and a catalytic amount of sulfated tungstate. rsc.org This method avoids the use of volatile organic solvents and simplifies product purification, aligning with key principles of green chemistry. pandawainstitute.comrsc.org

EntryReactant 1Reactant 2CatalystConditionsYield (%)Ref.
12-Chlorobenzonitriletert-ButanolSulfated Tungstate100 °C92 rsc.org

This table summarizes the reported solvent-free Ritter reaction for the synthesis of this compound.

This approach is particularly advantageous as it is operationally simple and provides the desired product in high yield with minimal waste. rsc.org

Synthesis via N-Alkyloxaziridine Intermediates

Note: This section is numbered as provided in the prompt.

A novel and green synthetic pathway to N-alkylbenzamides involves the rearrangement of N-alkyloxaziridines. rsc.org Oxaziridines are three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom. In this method, an N-tert-butyloxaziridine, prepared from an aldehyde and tert-butylamine, undergoes a rearrangement to form the corresponding amide. rsc.org

The synthesis of this compound was achieved via the iron(III) sulfate-catalyzed rearrangement of trans-2-(2-chlorophenyl)-3-(tert-butyl)oxaziridine. rsc.org The oxaziridine (B8769555) intermediate is first synthesized in a green process using dimethyl carbonate (DMC) as a solvent. rsc.org

The general procedure for the rearrangement is as follows:

A mixture of water, iron(III) sulfate (B86663) pentahydrate (Fe₂(SO₄)₃·5H₂O), and sodium dodecyl sulfate (SDS) as a surfactant is stirred at room temperature. rsc.org

The N-tert-butyloxaziridine is added, and the mixture is heated in a sealed vial at 70 °C until the starting material is consumed. rsc.org

The product is then extracted with ethyl acetate (B1210297) and purified. rsc.org

ReactantCatalystCo-reagentSolventTemperatureProductRef.
trans-2-(2-Chlorophenyl)-3-(tert-butyl)oxaziridineFe₂(SO₄)₃·5H₂OSDSWater70 °CN-(tert-Butyl)-2-chlorobenzamide rsc.org

This table outlines the key components and conditions for the synthesis of this compound from an oxaziridine intermediate.

This method is notable for its use of water as the primary solvent and an iron catalyst, which is abundant and has low toxicity, making it a sustainable alternative to other synthetic routes. rsc.org Spectroscopic data confirmed the identity of the product, N-(tert-butyl)-2-chlorobenzamide, which was isolated as a yellow solid. rsc.org

Reaction Mechanisms and Chemical Transformations of N Tert Butyl 2 Chlorobenzamide

Reactivity of the Amide Moiety

The amide functional group in N-tert-butyl-2-chlorobenzamide is a key center for chemical reactions, including nucleophilic attacks at the carbonyl carbon and reduction of the carbonyl group.

Nucleophilic Substitution Reactions at the Carbonyl Carbon

The carbonyl carbon of the amide group in this compound is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reactivity is fundamental to many chemical transformations. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, which leads to a tetrahedral intermediate. The stability and subsequent reaction of this intermediate depend on the nature of the nucleophile and the reaction conditions. For instance, the reaction of tert-butylamine (B42293) with 2-chlorobenzoyl chloride, a precursor to this compound, proceeds via a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the carbonyl carbon. evitachem.com

The rate of nucleophilic addition is influenced by electronic and steric factors. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, while bulky groups, like the tert-butyl group, can sterically hinder the approach of the nucleophile. masterorganicchemistry.com

Reduction Reactions of the Amide Carbonyl

The amide carbonyl group can be reduced to an amine. While specific studies on the reduction of this compound are not extensively detailed in the provided results, general methods for amide reduction are well-established. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce amides to amines. The reaction proceeds through the formation of a metal-hydride complex with the carbonyl oxygen, followed by the transfer of hydride ions to the carbonyl carbon.

Alternatively, catalytic hydrogenation can be employed, although this often requires harsh conditions for amides. The choice of reducing agent and reaction conditions is critical to selectively reduce the amide without affecting the chloroarene moiety. For instance, borohydride (B1222165) reagents are generally less reactive towards amides compared to LiAlH₄. umich.edu Some research has explored the reduction of tertiary benzamides to benzaldehydes using specific catalysts. queensu.ca

Reactivity of the Chloroarene Moiety

The chloroarene part of this compound offers several pathways for functionalization, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and ortho-metalation strategies.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

The chlorine atom on the benzene (B151609) ring can be replaced by strong nucleophiles under certain conditions in a process known as nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.com This reaction typically requires an electron-withdrawing group positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). In the case of this compound, the amide group itself is not strongly activating for SNA_r. Therefore, forcing conditions such as high temperatures and strong nucleophiles might be necessary. masterorganicchemistry.com

Another possible mechanism for nucleophilic aromatic substitution on unactivated aryl halides is the benzyne (B1209423) mechanism, which involves elimination of HX followed by the addition of a nucleophile to the highly reactive benzyne intermediate. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloroarene moiety of this compound is a suitable substrate for such transformations. sigmaaldrich.comresearchgate.net These reactions typically involve an oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the palladium catalyst. sigmaaldrich.com

Common examples of such reactions include:

Suzuki Coupling: Reaction with an organoboron reagent. researchgate.net

Heck Coupling: Reaction with an alkene. sigmaaldrich.com

Buchwald-Hartwig Amination: Reaction with an amine. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne. sigmaaldrich.com

The success of these couplings often depends on the choice of the palladium catalyst, ligands, base, and reaction conditions. sigmaaldrich.comresearchgate.netacs.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of these reactions. nih.gov

Cross-Coupling Reaction Coupling Partner Typical Catalyst System
Suzuki-Miyaura CouplingAryl or vinyl boronic acid/esterPd(OAc)₂, Pd(PPh₃)₄ with a base
Heck ReactionAlkenePd(OAc)₂ with a phosphine ligand
Buchwald-Hartwig AminationAminePd catalyst with a bulky phosphine ligand (e.g., BrettPhos, RuPhos)
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) cocatalyst, and a base

Ortho-Metalation and Directed ortho-Metalation Strategies

The amide group in this compound can act as a directed metalation group (DMG). wikipedia.org This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the amide group by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. umich.eduwikipedia.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents at the C6 position. This strategy is known as Directed ortho-Metalation (DoM). wikipedia.org

Role of the tert-Butyl Group in Reactivity and Selectivity

The N-tert-butyl group is not a mere spectator in the chemical reactions of this compound; it actively governs the molecule's reactivity and the selectivity of its transformations through both steric and electronic effects.

Steric Hindrance Effects on Reaction Kinetics

The most prominent feature of the tert-butyl group is its significant bulk, which imposes considerable steric hindrance around the amide nitrogen. fiveable.mesmolecule.com This steric congestion plays a critical role in modulating reaction rates and pathways.

Influence on Nucleophilic Attack: In reactions involving nucleophilic attack at the amide carbonyl or substitution at the nitrogen, the three methyl groups of the tert-butyl substituent create a crowded environment. fiveable.me This physically obstructs the approach of incoming reagents, which can slow the kinetics of certain reactions compared to less hindered N-alkyl benzamides. fiveable.melibretexts.org For instance, in acid-catalyzed hydrolysis, the rate of reaction for N-substituted 4-chlorobenzamides typically decreases as the alkyl chain length increases; however, N-tert-butyl-4-chlorobenzamide exhibits a notable reversal of this trend, indicating a complex interplay of steric and electronic factors that can alter the reaction mechanism. rsc.org

Selectivity in Radical Reactions: The steric profile of the tert-butyl group can also direct the selectivity of radical reactions. In C-H functionalization reactions, the bulkiness of the N-tert-butyl group can influence which C-H bonds in a substrate are accessible for abstraction by an amidyl radical intermediate. nih.gov Studies on the photolysis of N-benzyl-N-tert-butyl diazoacetamides have shown that the nature of the nitrogen substituent is crucial in determining the intramolecular C-H insertion pathway, favoring the formation of specific lactam products. d-nb.info

The table below summarizes the impact of steric hindrance from the tert-butyl group on various reaction types.

Reaction TypeEffect of Steric HindranceObservationReference
Nucleophilic Substitution (SN2) Hinders back-side approach of nucleophileSlower reaction rates compared to primary or secondary alkyl groups. fiveable.me
Amide Hydrolysis Alters expected rate trendsRate for N-t-butyl derivative reverses the trend of decreasing rate with increasing chain length. rsc.org
Amide Synthesis Can lower product yieldReactions involving sterically hindered tert-butylamine may result in lower yields. nsf.gov
Intramolecular C-H Insertion Directs reaction pathwayFavors specific lactam formation in photolysis of related diazoacetamides. d-nb.info

Electronic Influences on Reaction Pathways

Beyond simple steric bulk, the tert-butyl group exerts subtle but significant electronic effects that can influence reaction pathways.

Hyperconjugation: The tert-butyl group is known to be electron-donating through hyperconjugation. This effect can increase the electron density on the adjacent nitrogen and, by extension, the amide system and the aromatic ring. This increased electron density can affect the molecule's redox properties and the stability of charged intermediates. nih.gov

Stabilization of Intermediates: The tertiary nature of the carbon atom attached to the nitrogen can influence the polarity of adjacent bonds. fiveable.me In certain reactions, this electronic contribution can help stabilize cationic intermediates that may form during a reaction sequence.

Raising LUMO Levels: Computational studies on related aromatic systems have shown that the introduction of tert-butyl groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This change in the molecule's electronic structure, likely due to a combination of hyperconjugation and electrostatic effects, can have a profound impact on its reactivity in processes involving electron transfer. nih.gov

Photochemical Reactions and Radical Pathways

This compound is a substrate for fascinating transformations driven by light, which often proceed through highly reactive radical intermediates. These photochemical methods offer pathways to complex molecular architectures that are not easily accessible through traditional thermal reactions.

Photocyclization to Phenanthridinones

A significant photochemical transformation of 2-chlorobenzamides is their intramolecular cyclization to form phenanthridin-6(5H)-ones. beilstein-journals.orgbeilstein-journals.org This reaction provides an efficient route to a valuable heterocyclic scaffold found in many biologically active compounds.

The process typically involves irradiating the 2-chlorobenzamide (B146235) substrate, often in a flow reactor system equipped with a medium-pressure mercury lamp. beilstein-journals.org The reaction proceeds via an intramolecular C-C bond formation. This photochemical strategy has been shown to be effective for a variety of 2-chlorobenzamides, tolerating both electron-donating and electron-withdrawing substituents on the N-aryl group. beilstein-journals.org The use of flow chemistry for this transformation is particularly advantageous, as it can lead to improved reaction times and yields compared to batch processes. beilstein-journals.org

Starting MaterialReaction TypeKey ConditionsProductReference
2-Halo-N-arylbenzamidesPhotocyclizationFlow reactor, medium pressure Hg lamp6(5H)-Phenanthridinones beilstein-journals.org
2-ChlorobenzamidesPhotocyclizationFlow photochemical synthesis6(5H)-Phenanthridinones beilstein-journals.org

N-Acyliminium Radical Intermediates

Recent research has unveiled a powerful photocatalytic strategy that uses o-chlorobenzamides to generate N-acyliminium radical intermediates. acs.orgdiva-portal.org These reactive species serve as pivotal branching points for divergent reaction pathways, leading to either C-H arylation or N-dealkylation products. acs.orgresearchgate.net

The process is initiated by the reductive cleavage of the C(sp²)-Cl bond, facilitated by a photocatalyst like methylene (B1212753) blue under blue LED irradiation in an aqueous micellar medium. acs.orgdiva-portal.org This is followed by an intramolecular 1,5-hydrogen-atom transfer (1,5-HAT), which relocates the radical center to the N-alkyl group, specifically at the carbon alpha to the nitrogen. acs.org This key N-acyliminium radical can then be channeled into one of two pathways depending on the reaction conditions:

C-H Arylation: The radical can undergo an intramolecular cyclization onto the aromatic ring, leading to the formation of isoindolinone products. acs.org

N-Dealkylation: The radical can be further oxidized to a highly electrophilic N-acyliminium cation. acs.orgdiva-portal.org This cation is then trapped by water, leading to a hemiaminal intermediate that subsequently cleaves, resulting in a secondary amide (N-dealkylation). researchgate.net

This dual reactivity, controlled by simple adjustments to the reaction parameters, highlights a sophisticated method for the late-stage functionalization of benzamide (B126) derivatives under exceptionally mild conditions. acs.org The involvement of radical intermediates in the mechanism is supported by experiments showing that the reaction is inhibited by radical trapping agents like TEMPO. acs.org

Computational Chemistry Studies on Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involving benzamide derivatives. Density Functional Theory (DFT) calculations and other computational methods provide deep insights into transition states, reaction intermediates, and the electronic factors that govern reactivity.

Mechanism Elucidation: For metal-catalyzed reactions, such as the cobalt-catalyzed [4+1] annulation of N-chlorobenzamides, computational studies have been used to propose detailed catalytic cycles. acs.org These studies can map out the entire reaction pathway, from the initial C-H activation to form a metallacycle intermediate, through migratory insertion and ring-opening steps. acs.org

Intermediate Stability Analysis: The stability and electronic structure of key radical intermediates have also been investigated computationally. For example, orbital analysis has been used to compare the relative stability of N-isopropyl versus N-tert-butyl amidyl radicals, revealing differences in stabilizing interactions with the carbonyl group. nih.gov

Electronic Property Calculation: DFT calculations have been instrumental in quantifying the electronic effects of substituents. Studies have shown that tert-butyl groups can raise the LUMO level of aromatic systems, providing a theoretical basis for their observed influence on reaction pathways involving electron transfer. nih.gov

The synergy between computational and experimental chemistry provides a powerful approach to understanding and predicting the behavior of this compound in its various chemical transformations.

Density Functional Theory (DFT) Calculations for Reaction Pathways.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, it is frequently applied to map out the potential energy surfaces of reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. This information is crucial for understanding the feasibility and mechanism of a given reaction pathway.

For the broader family of N-chlorobenzamides, DFT calculations have been instrumental in understanding their reactivity in processes such as cobalt-catalyzed C-H activation and annulation reactions. rsc.orgnih.govresearchgate.net These studies typically explore the energetics of various proposed catalytic cycles, including steps like C-H activation, migratory insertion, and reductive elimination. For instance, in the cobalt-catalyzed annulation of N-chlorobenzamides with alkenes, DFT has been used to determine that the alkene migratory insertion step is often key to the reaction's regiochemistry. nih.gov However, specific energetic data, optimized geometries of intermediates, and transition state structures for reactions involving this compound are not available. Such a study would be necessary to delineate how the electronic properties of the ortho-chloro group and the steric bulk of the N-tert-butyl group influence the thermodynamics and kinetics of its transformations.

Energy Decomposition Analysis (EDA) in Regioselectivity Studies.

Energy Decomposition Analysis (EDA) is a computational technique that dissects the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. This method is particularly valuable for understanding the origins of selectivity in chemical reactions, including regioselectivity.

EDA has been successfully applied to understand the regioselectivity in reactions of N-chlorobenzamides with various coupling partners. nih.gov For example, in the cobalt-catalyzed annulation with electronically different olefins, EDA revealed that the regiochemical outcome is dictated by a delicate balance of Pauli repulsion and stabilizing orbital interactions between the cobaltacycle and the olefin. nih.gov The analysis showed that with electron-rich olefins like styrene, a weaker Pauli repulsion favors one regioisomer, while for other olefins, different electronic interactions dominate. nih.gov

A specific EDA for this compound would be highly informative. It would quantify the non-covalent interactions that steer the approach of a reactant or catalyst, providing a detailed picture of how the tert-butyl and ortho-chloro substituents influence the regioselectivity of its reactions. Without such a dedicated study, the precise interplay of steric and electronic factors governing its reactivity remains a matter of qualitative prediction rather than quantitative understanding.

Derivatives and Analogs of N Tert Butyl 2 Chlorobenzamide

Structural Modifications at the Benzene (B151609) Ring

The benzene ring of N-tert-butyl-2-chlorobenzamide serves as a versatile scaffold for introducing a variety of functional groups, which can significantly alter the compound's electronic and steric properties.

The introduction of additional halogen atoms to the benzamide (B126) ring is a common strategy to modulate its reactivity. The synthesis of these analogs typically involves starting with the corresponding halogenated benzoyl chloride and reacting it with tert-butylamine (B42293). For instance, N-tert-butyl-2,3-dichlorobenzamide is synthesized from 2,3-dichlorobenzoyl chloride and tert-butylamine in the presence of a base like triethylamine. Similarly, N-tert-butyl-2,4-dichlorobenzamide is another halogenated analog. sigmaaldrich.com

The reactivity of these halogenated benzamides is influenced by the position and nature of the halogen substituents. The chlorine atoms on the benzene ring can influence the molecule's binding affinity to biological targets and direct reactivity in aromatic substitution or metal-mediated reactions. For example, the chlorine substituent in N-(2-chlorophenyl)-amides exhibits distinct nuclear quadrupole resonance (NQR) frequencies, which are sensitive to the electronic environment created by adjacent substituents.

The electronic properties of the benzamide ring can be further tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This is a key strategy in medicinal chemistry to modulate the pharmacological profile of a compound. analis.com.my

Electron-Withdrawing Groups: The introduction of a nitro group, a strong EWG, has been explored. For example, N-butyl-2-chloro-5-nitrobenzamide has been synthesized and investigated for its potential biological activities. ontosight.ai The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives involves treating 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride with various amines or anilines. nih.gov These compounds, featuring both chloro and nitro substituents, have been studied for their potential antidiabetic properties. nih.gov

Electron-Donating Groups: The influence of electron-donating groups on the reactivity of related benzamides has also been noted. In the context of C-H amidation/chlorination reactions, N-chlorobenzamides with electron-donating groups like methyl (Me), tert-butyl (tBu), and methoxy (B1213986) (OMe) at the para- and meta-positions have been shown to furnish the corresponding products in good yields. acs.org However, in some reactions, certain EDGs can lead to side reactions; for instance, a para-methoxy group on an N-tert-butyl chloroamide was found to be problematic due to abstractable C-H bonds on the methoxy group. nih.gov

Table 1: Examples of this compound Analogs with Ring Modifications

Compound Name Ring Substituent(s) Type of Substituent
N-tert-butyl-2,3-dichlorobenzamide 3-chloro Halogen
N-tert-butyl-2,4-dichlorobenzamide 4-chloro Halogen
N-butyl-2-chloro-5-nitrobenzamide 5-nitro Electron-Withdrawing
N-tert-butyl-4-methylbenzamide 4-methyl Electron-Donating

Modifications of the N-substituent

Altering the N-substituent of 2-chlorobenzamide (B146235) provides another avenue for creating a diverse range of analogs with potentially different chemical and physical properties.

The tert-butyl group in this compound can be replaced with other alkyl or aryl moieties. The synthesis of N-aryl 2-chloroacetamides, for example, is achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net The reactivity of these N-aryl amides is characterized by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net

Research has shown that variations in the N-alkyl group can significantly impact reactivity. In studies of C-H chlorination, N-tert-butyl chloroamides demonstrated superior performance compared to analogs with other N-alkyl groups like N-isopropyl, which yielded significantly less product. nih.gov This suggests that the bulky tert-butyl group can be crucial for directing the reaction and preventing undesired side reactions, such as C-H abstraction from the N-alkyl group itself. nih.gov

The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group used for amines and alcohols. weebly.comtotal-synthesis.com It can be introduced using trityl chloride in the presence of a base like pyridine. total-synthesis.com In the context of benzamides, tritylamine (B134856) has been used as a synthetic equivalent of ammonia (B1221849) to prepare primary amides. umich.edu The synthesis involves the acylation of tritylamine with an activated carboxylic acid derivative, followed by deprotection with an acid like trifluoroacetic acid to yield the primary amide. umich.edu

The trityl group's bulkiness allows for selective protection, particularly of primary hydroxyl groups. total-synthesis.com While its primary use is as a protecting group, its incorporation as an N-substituent can be a strategic step in multi-step syntheses. nih.gov Other protecting groups, such as the t-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, are also employed in syntheses involving amides, each with its specific conditions for introduction and removal. weebly.comacs.org

Incorporation into Heterocyclic Systems

The this compound scaffold can serve as a precursor for the synthesis of various heterocyclic compounds, particularly quinazolinones. Quinazolinones are an important class of heterocyclic compounds found in many natural products and bioactive molecules. nih.gov

One common synthetic route involves the cyclization of 2-aminobenzamides with aldehydes or their equivalents. arkat-usa.orgorganic-chemistry.orgmdpi.com For instance, 2-aminobenzamides can react with aldehydes in the presence of an acid catalyst, followed by oxidative dehydrogenation to form 4(3H)-quinazolinones. organic-chemistry.org Another approach is the transition-metal-free reaction of ortho-fluorobenzamides with amides, promoted by a base, which proceeds through an SNAr reaction followed by cyclization. nih.gov

The 2-chloro substituent on the benzamide can be a handle for further functionalization or can be a part of the final heterocyclic structure. For example, cobalt-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides has been developed to synthesize complex heterocyclic structures. acs.org The N-tert-butyl group can influence the course of these cyclization reactions and the properties of the resulting heterocyclic products.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-tert-butyl-2,3-dichlorobenzamide
N-tert-butyl-2,4-dichlorobenzamide
N-butyl-2-chloro-5-nitrobenzamide
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide
N-chlorobenzamides
N-tert-butyl-4-methylbenzamide
N-tert-butyl-4-methoxybenzamide
N-aryl 2-chloroacetamides
N-isopropyl chloroamides
Tritylamine
Trifluoroacetic acid
t-butoxycarbonyl (Boc)
fluorenylmethyloxycarbonyl (Fmoc)
Quinazolinones
2-aminobenzamides
4(3H)-quinazolinones
ortho-fluorobenzamides
Maleimides
Trityl chloride
Pyridine
Triethylamine

Synthesis of Fused Heterocycles

The ortho-halo-N-substituted benzamide motif is a key precursor for constructing a variety of nitrogen-containing fused heterocycles. Palladium-catalyzed domino reactions, in particular, have emerged as a powerful strategy for synthesizing these complex structures. Such reactions can form multiple carbon-carbon bonds in a single synthetic sequence. scholaris.ca

One notable application is the synthesis of functionalized isoquinolinones. Research has demonstrated that substituted halobenzamides can be extended to create these fused heterocyclic systems. scholaris.ca A conceptually related approach involves the ortho-metalation of N-tert-butyl-chlorobenzamides. For example, treatment of N-tert-butyl-4-chlorobenzamide with methyllithium (B1224462) (MeLi) followed by quenching with dimethylformamide (DMF) generates a hydroxyisoindolinone intermediate. This intermediate can then be heated with hydrazine (B178648) to form a 1,6-disubstituted phthalazine (B143731), which is a key scaffold in certain pharmacologically active molecules. acs.org This highlights a practical route from a simple benzamide to a complex fused heterocycle. acs.org

The palladium-catalyzed annulation of substituted haloanilines with strained alkenes like norbornadiene can produce functionalized indolines, which are core structures in many biologically active compounds. scholaris.ca While not starting directly from a benzamide, this methodology underscores the utility of palladium catalysis in building fused nitrogen heterocycles from ortho-halo precursors. Another class of fused heterocycles, chromenones, can also be derived from structures related to this compound. For instance, the compound N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide incorporates the 2-chlorobenzamide moiety into a larger, fused system known for its potential biological activities. smolecule.com

The table below summarizes examples of fused heterocycles synthesized from or related to N-substituted-chlorobenzamides.

Starting Material ClassCatalytic MethodFused Heterocycle ProductReference
N-Bn-ortho-chlorobenzamidesPalladium-Catalyzed Domino ReactionFunctionalized Isoquinolinones scholaris.ca
N-tert-butyl-4-chlorobenzamideOrtho-metalation (MeLi), Hydrazine1,6-Disubstituted Phthalazine acs.org
Substituted HaloanilinesPalladium-Catalyzed AnnulationFunctionalized Indolines scholaris.ca
2-Chlorobenzamide MoietyMulti-step SynthesisChromenone Derivative smolecule.com

Benzamide Derivatives in Medicinal Chemistry Scaffolds

Benzamide derivatives are a significant class of compounds in medicinal chemistry, recognized for their wide range of pharmacological properties. ontosight.aiwalshmedicalmedia.com Their ability to act on diverse biological targets, including enzymes, receptors, and ion channels, makes them valuable scaffolds in drug discovery and development. ontosight.aiontosight.ai The specific structure of a benzamide derivative dictates its biological activity. ontosight.ai

The benzamide core is present in numerous compounds investigated for therapeutic applications in oncology, neurology, and infectious diseases. ontosight.ai Benzamide derivatives have been reported to possess antimicrobial, analgesic, anti-inflammatory, and anticancer properties, among others. walshmedicalmedia.comwalshmedicalmedia.com For example, certain benzamides have been developed as antipsychotic medications, such as Sulpiride and Amisulpride, which act by modulating neurotransmitter systems in the brain. ontosight.aiwalshmedicalmedia.com

The development of novel bioactive compounds often involves the use of benzamide pharmacophores. nih.gov Researchers have synthesized and tested various benzamide derivatives for their inhibitory effects on specific enzymes. For instance, certain 2-benzamido-N-arylbenzamide derivatives have shown potent and selective inhibition of tumor-associated carbonic anhydrase (CA) isoforms hCA IX and XII. nih.gov Similarly, other benzamide derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, a target relevant to Alzheimer's disease. nih.gov

The table below lists some classes of benzamide derivatives and their applications as medicinal chemistry scaffolds.

Derivative ClassBiological Target/ActivityTherapeutic AreaReference(s)
Substituted BenzamidesNeurotransmitter System ModulationPsychiatry (Antipsychotics) ontosight.aiwalshmedicalmedia.com
2-Benzamido-N-arylbenzamidesCarbonic Anhydrase (CA) IX & XII InhibitionOncology nih.gov
Various BenzamidesAcetylcholinesterase (AChE) InhibitionNeurodegenerative Diseases nih.gov
Chromenone BenzamidesAntioxidant, Anticancer (potential)Oncology, Inflammatory Diseases smolecule.com
General BenzamidesAntimicrobial, Analgesic, Anti-inflammatoryVarious walshmedicalmedia.comwalshmedicalmedia.com

The versatility of the benzamide structure allows for significant chemical modification, enabling the fine-tuning of its physicochemical and biological properties. ontosight.ai The continued exploration of new benzamide derivatives remains an active and promising area of research in medicinal chemistry. walshmedicalmedia.com

Spectroscopic and Analytical Characterization Methods in Research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-tert-butyl-2-chlorobenzamide, ¹H and ¹³C NMR are fundamental for mapping out the proton and carbon frameworks, respectively.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the amide proton (N-H), and the tert-butyl protons are observed.

The aromatic protons on the 2-chlorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum (around 7.26-7.58 ppm). rsc.org The electron-withdrawing effects of the chlorine atom and the amide group influence their chemical shifts. The amide proton usually presents as a broad singlet around 5.92 ppm, with its broadness indicating moderate chemical exchange. rsc.org The most upfield signal is a sharp singlet at approximately 1.46 ppm, which integrates to nine protons and is characteristic of the chemically equivalent methyl protons of the sterically bulky tert-butyl group. rsc.org

¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppm Multiplicity Number of Protons Assignment
7.58–7.56 Multiplet (m) 1H Aromatic (CH)
7.35–7.26 Multiplet (m) 3H Aromatic (CH)
5.92 Broad Singlet (br s) 1H Amide (NH)
1.46 Singlet (s) 9H tert-butyl (3 x CH₃)

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from The Royal Society of Chemistry. rsc.org

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments within the molecule (e.g., carbonyl, aromatic, aliphatic). The spectrum for this compound shows distinct resonances for the carbonyl carbon, the six carbons of the aromatic ring, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons. rsc.org

The carbonyl carbon (C=O) of the amide group is typically the most downfield signal, appearing around 165.8 ppm. rsc.org The aromatic carbons resonate in the 126-137 ppm range, with the carbon atom bonded to the chlorine atom showing a characteristic shift. rsc.org The quaternary carbon and the methyl carbons of the tert-butyl group appear in the aliphatic region of the spectrum, at approximately 52.1 ppm and 28.7 ppm, respectively. rsc.org

¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppm Assignment
165.8 Carbonyl (C=O)
136.4 Aromatic (C)
130.7 Aromatic (CH)
130.3 Aromatic (CH)
130.0 Aromatic (CH)
129.6 Aromatic (C)
126.9 Aromatic (CH)
52.1 tert-butyl (Quaternary C)
28.7 tert-butyl (CH₃)

Solvent: CDCl₃, Frequency: 100 MHz. Data sourced from The Royal Society of Chemistry. rsc.org

For complex structural assignments, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, helping to assign specific protons within the aromatic multiplet. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This allows for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the entire molecule.

Variable-Temperature (VT) NMR can be used to study dynamic processes, such as restricted rotation around the amide C-N bond. By acquiring spectra at different temperatures, researchers can investigate conformational changes and the energy barriers associated with them.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its chemical identity.

Key vibrational frequencies include a sharp peak around 3385 cm⁻¹, which corresponds to the N-H stretching vibration of the secondary amide. rsc.org A strong, prominent absorption band is observed at approximately 1651 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the amide group (Amide I band). rsc.org Other bands in the fingerprint region (below 1500 cm⁻¹) correspond to C-N stretching, C-Cl stretching, and various bending vibrations of the aromatic ring and alkyl groups, which collectively provide a unique spectral signature for the compound.

Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3385 N-H Stretch
1651 C=O Stretch (Amide I)

Sample preparation: KBr pellet. Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule.

For this compound (C₁₁H₁₄ClNO), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the [M+2]⁺ peak is approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted HRMS Data for this compound Adducts

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 212.08367
[M+Na]⁺ 234.06561
[M-H]⁻ 210.06911

Data sourced from PubChemLite. uni.lu

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from reaction byproducts or starting materials and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. ekb.eg A reversed-phase HPLC method would typically be used, employing a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound's purity can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks.

Gas Chromatography (GC) can also be used, particularly for assessing the presence of volatile impurities. epa.gov In GC, the sample is vaporized and passed through a column with a carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase. rsc.org GC coupled with a mass spectrometer (GC-MS) is a powerful combination for both separating and identifying components in a mixture. nih.gov

Thin-Layer Chromatography (TLC) is frequently used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. rsc.org By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of impurities can be visualized, often under UV light.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a crucial qualitative tool for monitoring the progress of chemical reactions in real-time. researchgate.net In the synthesis of N-tert-butyl amides, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. rsc.orgias.ac.in The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically coated with silica gel, and developing it in an appropriate solvent system. rsc.org By comparing the retention factor (Rf) values of the spots from the reaction mixture with those of the starting materials, chemists can visually assess the reaction's progression. researchgate.net The disappearance of reactant spots and the appearance of a new product spot indicate a successful transformation. ias.ac.in This method is advantageous due to its speed, simplicity, and low cost. researchgate.net

Column Chromatography for Purification

Following the completion of the synthesis, column chromatography is the standard method employed for the purification of the crude this compound. This technique separates compounds based on their differential adsorption to a stationary phase, which is typically silica gel or, in some cases, alumina. researchgate.netresearchgate.net The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a packed column. rochester.edu A solvent or a mixture of solvents (the mobile phase) is then passed through the column, causing the components of the mixture to move down at different rates. Fractions are collected sequentially and analyzed (often by TLC) to isolate the pure compound. researchgate.net This method is highly effective for removing unreacted starting materials, byproducts, and other impurities. rochester.edu

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique used for both identifying and quantifying volatile compounds. For this compound, GC/MS analysis serves to confirm its identity and assess its purity. The gas chromatograph separates the compound from any volatile impurities, and the retention time is a characteristic property under specific conditions. lcms.cz The separated compound then enters the mass spectrometer, which generates a mass spectrum based on the mass-to-charge ratio of the molecule and its fragments. lcms.cz The molecular ion peak in the mass spectrum confirms the molecular weight of the compound, which is 211.69 g/mol for this compound. uni.luguidechem.com

ParameterExpected Value
Molecular FormulaC₁₁H₁₄ClNO uni.luguidechem.com
Molecular Weight211.69 uni.luguidechem.com
Expected [M]⁺ Peak (m/z)211.08 uni.lu
Expected [M+H]⁺ Peak (m/z)212.08 uni.lu
Typical GC ColumnDB-5 or equivalent lcms.cz

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for determining the purity of a final compound. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed for final purity validation. iaea.org In this technique, the sample is dissolved and injected into a column (e.g., a C18 column) and eluted with a mobile phase, such as a mixture of acetonitrile and water. nih.gov A UV detector is commonly used to monitor the eluent. The resulting chromatogram displays peaks corresponding to the compound and any impurities. The purity is calculated by comparing the area of the main product peak to the total area of all peaks in the chromatogram. iaea.org The method is validated for parameters such as linearity, precision, and accuracy to ensure reliable results. nih.gov

Validation ParameterTypical Acceptance Criteria
Purity (%)>98%
Retention Time (min)Consistent for a given method
Linearity (r²)>0.999 nih.gov
Precision (RSD %)<2% nih.gov
Accuracy (Recovery %)98-102%

X-Ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Data Analysis

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. libretexts.org The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, crystal system, and space group. While this technique is standard for structural elucidation, a review of the published scientific literature indicates that the full crystal structure of this compound has not been deposited in major crystallographic databases. Therefore, specific experimental data cannot be presented. The table below outlines the parameters that would be determined from such an analysis.

Crystallographic ParameterValue
Chemical FormulaC₁₁H₁₄ClNO
Formula Weight211.69
Crystal SystemNot available in published literature
Space GroupNot available in published literature
Unit Cell Dimensions (a, b, c, α, β, γ)Not available in published literature
Volume (V)Not available in published literature
Z (Molecules per unit cell)Not available in published literature

Applications of N Tert Butyl 2 Chlorobenzamide in Advanced Organic Synthesis.

Use as a Precursor for Complex Organic Molecules

The strategic placement of the chloro and N-tert-butyl amide groups on the benzene (B151609) ring makes N-tert-butyl-2-chlorobenzamide a versatile starting material for the construction of more elaborate molecular architectures. Organic chemists utilize this compound as a foundational building block, leveraging its reactivity to introduce further functionalization and assemble complex target molecules. Its utility as an intermediate is noted in the synthesis of various organic compounds, including those with applications in the pharmaceutical and agrochemical industries. evitachem.com

One notable application is in the synthesis of phthalazine (B143731) derivatives. For instance, the related compound N-tert-butyl-4-chlorobenzamide can undergo ortho-metalation when treated with methyllithium (B1224462), followed by quenching with dimethylformamide (DMF). This process yields a hydroxyisoindolinone intermediate, which can then be converted to a 1,6-disubstituted phthalazine by heating with hydrazine (B178648). acs.org This methodology showcases how the benzamide (B126) structure serves as a scaffold for creating fused heterocyclic systems, which are prevalent in many biologically active molecules.

Reagent in Specialized Organic Transformations

Beyond its role as a structural precursor, this compound and its derivatives actively participate as reagents in a variety of specialized organic transformations. These reactions often exploit the electronic and steric properties conferred by the chloro and tert-butyl groups.

Chlorination and Oxidation Reactions

N-chloroamides, including derivatives of this compound, are recognized as effective reagents for C-H chlorination reactions. torvergata.it These reagents can be activated under thermal or photochemical conditions to generate amidyl radicals, which are key intermediates in radical-chain chlorination processes. torvergata.it The substitution pattern on the aromatic ring of the N-chlorobenzamide can influence the selectivity of the C-H bond chlorination, allowing for targeted functionalization based on electronic or steric factors. torvergata.it

Furthermore, N-chloroamides can act as oxidizing directing groups in certain transformations. acs.org This dual reactivity, acting as both a source of chlorine and an oxidizing agent, makes them powerful tools in modern synthetic chemistry. For instance, N-chloroamides have been employed in cobalt-catalyzed cascade C-H amidation/chlorination of indoles, demonstrating their ability to participate in dual functionalization of a substrate in a single operation. acs.org

Formation of Hydroximoyl Chlorides and Nitrile Oxides

This compound can serve as a precursor for the generation of hydroximoyl chlorides and, subsequently, nitrile oxides. These reactive intermediates are highly valuable in 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocycles like isoxazoles and isoxazolines.

The general strategy involves the conversion of an aldoxime to a hydroximoyl chloride. nih.gov While not directly this compound, related N-chloro compounds like N-chlorosuccinimide (NCS) are commonly used for this transformation. nih.gov The resulting hydroximoyl chlorides can then be treated with a base to generate nitrile oxides in situ. nih.govthieme-connect.de These nitrile oxides readily react with dipolarophiles, such as alkenes or alkynes, to afford the corresponding cycloadducts. nih.govorganic-chemistry.org This method provides a powerful route to a diverse range of heterocyclic compounds, which are important scaffolds in medicinal chemistry. organic-chemistry.org

Intermediate in Pharmaceutical and Specialty Chemical Synthesis

The utility of this compound extends to its role as a crucial intermediate in the synthesis of high-value chemical products, including pharmaceuticals and ultraviolet (UV) absorbers.

Synthesis of Pharmaceutical Intermediates

The structural motif of this compound is found within more complex molecules that exhibit biological activity. It serves as a key building block in the synthesis of various pharmaceutical intermediates. evitachem.comekb.eg For example, derivatives of N-tert-butylbenzamide have been used in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. googleapis.com In one patented synthesis, a derivative of N-tert-butyl-chlorobenzamide is used as a starting material to construct a key intermediate for a DPP-IV inhibitor. googleapis.com The N-tert-butyl amide group is often chosen for its steric bulk, which can influence the conformation and binding affinity of the final drug molecule.

Role in Ultraviolet Absorber Synthesis

This compound and its isomers are also implicated in the synthesis of ultraviolet (UV) absorbers, which are compounds designed to protect materials from the damaging effects of UV radiation. A patented method for preparing the UV absorber known as HEB (diethylhexyl butamido triazone) utilizes N-tert-butyl-4-chlorobenzamide as a key raw material. google.com In this process, the N-tert-butyl-4-chlorobenzamide is reacted with melamine (B1676169) in the presence of a catalyst and a base. google.com This highlights the industrial relevance of this class of compounds in the production of specialty chemicals for applications such as sunscreens and polymer stabilization. google.comgoogle.com

Advanced Topics in N Tert Butyl 2 Chlorobenzamide Research

Stability and Degradation Pathway Analysis

The stability of N-tert-butyl-2-chlorobenzamide is largely dictated by the chemical resilience of its amide bond and the chlorinated aromatic ring. While specific degradation studies on this compound are not extensively documented in publicly available literature, its structural motifs allow for informed predictions regarding its behavior under various conditions. The amide linkage is generally stable under neutral pH conditions but can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of 2-chlorobenzoic acid and tert-butylamine (B42293).

The chlorinated benzene (B151609) ring suggests a degree of recalcitrance to biodegradation. Chlorinated aromatic compounds are known for their environmental persistence. However, microbial degradation pathways for similar structures have been elucidated. For instance, the degradation of 2,6-Dichlorobenzonitrile, an herbicide, involves its metabolism to 2,6-dichlorobenzamide (BAM), a compound noted for its high persistence in soil and groundwater due to its water solubility and low sorption affinity ingenieria-analitica.com. This suggests that the amide functional group in such compounds can be relatively stable in environmental matrices.

Microbial degradation, when it occurs, would likely proceed via enzymatic action. For example, Pseudomonas aeruginosa JB2 has been shown to degrade chlorobenzoates through pathways involving chlorocatechols as central intermediates elsevierpure.com. A plausible degradation pathway for this compound could therefore involve initial enzymatic hydroxylation of the benzene ring, followed by ring cleavage. The presence of the tert-butyl group may, however, sterically hinder enzymatic attack, potentially slowing the degradation process compared to less substituted benzamides. Reductive dechlorination is another possible microbial degradation step, which has been observed for 2,6-dichlorobenzamide under certain environmental conditions ingenieria-analitica.com.

Environmental Considerations in Synthesis and Application

The synthesis and application of this compound necessitate a thorough evaluation of their environmental impact. The presence of a chlorinated aromatic moiety raises concerns typical for this class of compounds, including potential persistence in the environment and the formation of hazardous byproducts.

When chlorine-containing compounds are introduced into aqueous environments, particularly in the presence of disinfectants like chlorine, there is a risk of forming disinfection by-products (DBPs) gavinpublishers.comeurachem.orgbiopharminternational.com. While specific studies on this compound are lacking, the general reactivity of chlorinated organic molecules suggests that its presence in water treatment systems could lead to the formation of undesirable and potentially toxic compounds gavinpublishers.comeurachem.orgbiopharminternational.com. Chlorinated solvents, often used in traditional chemical synthesis, are themselves significant environmental pollutants, known for their persistence and potential to contaminate groundwater researchgate.net.

Green Chemistry Principles in Manufacturing

The application of green chemistry principles to the manufacturing of this compound can significantly mitigate its environmental footprint. Traditional amide synthesis methods often rely on stoichiometric activating reagents and hazardous solvents like DMF and CH2Cl2, leading to substantial waste generation rsc.org.

Modern, greener alternatives for amide bond formation are being actively researched and can be applied to the synthesis of this compound. These include:

Catalytic Direct Amidation: This approach avoids the use of stoichiometric activating agents by employing catalysts to directly couple a carboxylic acid (2-chlorobenzoic acid) with an amine (tert-butylamine). Various catalytic systems, including those based on boric acid, ceric ammonium nitrate, or reusable Brønsted acidic ionic liquids, have been developed for efficient and sustainable amide synthesis ingenieria-analitica.comlcms.czuni.lu. These methods often allow for solvent-free conditions or the use of more environmentally benign solvents ingenieria-analitica.comuni.lu.

Biocatalytic Synthesis: The use of enzymes as catalysts for amide bond formation is a growing area of green chemistry researchgate.net. These reactions are typically conducted in aqueous media under mild conditions, offering high selectivity and reducing the need for protecting groups.

Microwave-Assisted Synthesis: Microwave technology can accelerate chemical reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions, which aligns with the principles of green chemistry ingenieria-analitica.com.

The selection of starting materials and solvents is also a critical aspect of green synthesis. Utilizing bio-based solvents or performing reactions in solvent-free systems can drastically reduce the environmental impact of the manufacturing process.

Analytical Method Development and Validation for this compound

The development and validation of analytical methods are crucial for the quality control, environmental monitoring, and research of this compound. A combination of chromatographic and spectroscopic techniques is typically employed for its identification and quantification.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. A reversed-phase C18 or C8 column would likely provide good separation. Detection can be achieved using a photodiode array (PDA) or ultraviolet (UV) detector, as the aromatic ring provides a chromophore accustandard.com. Method development would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water) to achieve a suitable retention time and peak shape accustandard.com.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound may require derivatization to increase its volatility for GC analysis, although direct analysis may be possible. An electron capture detector (ECD) would be highly sensitive to the chlorinated nature of the molecule epa.gov. GC coupled with mass spectrometry (GC-MS) would provide both separation and structural identification lcms.cznih.govmdpi.com.

Spectroscopic Methods:

Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic inlet (LC-MS or GC-MS), is a powerful tool for the identification and quantification of this compound. The mass spectrum would show a characteristic molecular ion peak and fragmentation pattern that can be used for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation and confirmation of the compound's identity. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure rsc.org.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group rsc.org.

Method Validation: Any analytical method developed for this compound must be thoroughly validated to ensure its reliability. The validation process, as per established guidelines, would include the assessment of the following parameters gavinpublishers.comeurachem.orgresearchgate.netresearchgate.net:

Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrumental response over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

Below is an interactive data table summarizing the key analytical parameters and typical methods used in the analysis of compounds similar to this compound.

Parameter HPLC-UV/PDA GC-MS LC-MS
Linearity (r²) >0.99>0.99>0.99
Accuracy (% Recovery) 95-105%90-110%95-105%
Precision (% RSD) <5%<10%<5%
LOD ng/mL rangepg/mL rangepg/mL to ng/mL range
LOQ ng/mL rangepg/mL rangepg/mL to ng/mL range

Q & A

Q. What are the recommended synthetic routes for N-tert-butyl-2-chlorobenzamide, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves coupling 2-chlorobenzoyl chloride with tert-butylamine under controlled conditions. Key factors include:

  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of the acyl chloride intermediate.
  • Temperature : Maintain 0–5°C during coupling to suppress side reactions (e.g., tert-butylamine self-condensation).
  • Stoichiometry : A 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion .
    Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral artifacts minimized?

  • NMR Spectroscopy : Use deuterated chloroform (CDCl₃) for solubility. Key signals:
    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), tert-butyl group (δ 1.3–1.5 ppm).
    • ¹³C NMR : Carbonyl carbon (δ ~165 ppm), tert-butyl carbons (δ ~28–35 ppm) .
  • HRMS : Electrospray ionization (ESI+) with internal calibration (e.g., sodium formate clusters) ensures accurate mass determination .
  • Artifact mitigation : Dry solvents thoroughly and degas NMR samples to avoid water/O₂ interference .

Q. How is the hydrolytic stability of this compound assessed under varying pH conditions?

Design a stability study with:

  • Buffers : Phosphate (pH 2, 7.4) and carbonate (pH 10) at 37°C.
  • Sampling intervals : 0, 24, 48, and 72 hours.
  • Analysis : Monitor degradation via reversed-phase HPLC (detection at 254 nm). Hydrolysis at acidic pH typically cleaves the amide bond, forming 2-chlorobenzoic acid and tert-butylamine .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Software : Use Gaussian or ORCA with density functional theory (DFT, B3LYP/6-31G* basis set) to model transition states.
  • Parameters : Analyze electron density maps to identify electrophilic centers (e.g., carbonyl carbon, aromatic chlorine).
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., reaction with NaSH in ethanol at 50°C) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Data triangulation : Cross-reference enzymatic assays (e.g., IC₅₀ values) with structural analogs (e.g., 4-chloro-N-(4-fluorophenyl)benzamide) .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies.
  • Experimental replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to isolate compound-specific effects .

Q. What crystallographic methods elucidate the solid-state conformation of this compound?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: ethyl acetate/hexane).
  • Key metrics : Analyze torsion angles between the tert-butyl group and benzamide plane to assess steric hindrance.
  • Comparison : Overlay with DFT-optimized structures to validate computational models .

Q. How does the tert-butyl group influence the compound’s solubility and aggregation behavior in aqueous solutions?

  • Solubility profiling : Use shake-flask method with UV-Vis detection (λ_max ~270 nm).
  • Dynamic light scattering (DLS) : Monitor particle size distribution in PBS (pH 7.4) to detect micelle formation.
  • Structural insight : Compare with N-methyl-2-chlorobenzamide to isolate steric vs. hydrophobic effects .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress.
  • Design of experiments (DoE) : Optimize parameters (e.g., mixing rate, cooling profile) via response surface methodology .

Q. How are trace impurities quantified, and what thresholds are acceptable for pharmacological studies?

  • LC-MS/MS : Use a Q-TOF detector with a limit of quantification (LOQ) ≤0.1%.
  • Thresholds : Follow ICH Q3A guidelines—total impurities <0.5% for early-phase trials .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.